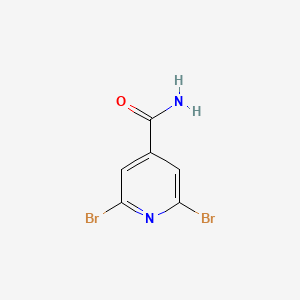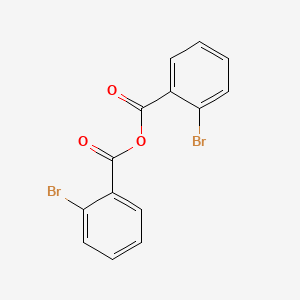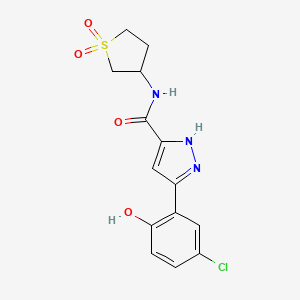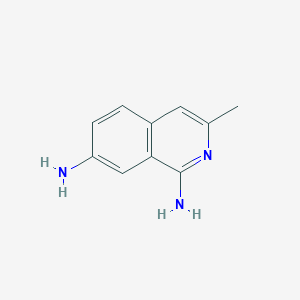![molecular formula C11H13Cl2NO3S B12113919 Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a dichloroacetyl group, an amino group, and an ethyl ester group attached to the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the dichloroacetyl group and the amino group. The final step involves esterification to form the ethyl ester.
Thiophene Ring Formation: The thiophene ring can be synthesized using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Introduction of Dichloroacetyl Group: The dichloroacetyl group can be introduced via chlorination reactions using reagents such as sulfuryl chloride or thionyl chloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the dichloroacetyl group or other substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Lacks the dichloroacetyl group, resulting in different chemical and biological properties.
Ethyl 2-chloro-4,5-dimethylthiophene-3-carboxylate: Contains a chloro group instead of a dichloroacetyl group, leading to different reactivity and applications.
Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate: Contains a chloroacetyl group, which may have different biological activity compared to the dichloroacetyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C11H13Cl2NO3S |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
ethyl 2-[(2,2-dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-4-17-11(16)7-5(2)6(3)18-10(7)14-9(15)8(12)13/h8H,4H2,1-3H3,(H,14,15) |
InChIキー |
ZLCJGIAOOWTERW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)




![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)

![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)


![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)

![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)

